molecular formula C11H9N3S B1387339 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1105195-06-9

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1387339
CAS No.: 1105195-06-9
M. Wt: 215.28 g/mol
InChI Key: LUZIWUCNVIOBGG-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiophene moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine ring system.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiophene or imidazo[1,2-a]pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

    2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-(Furan-2-yl)imidazo[1,2-a]pyridine: Similar structure but with a furan ring instead of a thiophene ring.

    2-(Thiophen-2-yl)imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.

Uniqueness: 2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the combination of its imidazo[1,2-a]pyridine and thiophene moieties, which confer distinct chemical and biological properties. The presence of both nitrogen and sulfur atoms allows for versatile reactivity and potential interactions with a wide range of biological targets.

Properties

IUPAC Name

2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZIWUCNVIOBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105195-06-9
Record name 2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

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